molecular formula C20H19FN6O3 B2465583 2-(2-fluorophenoxy)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 1208875-08-4

2-(2-fluorophenoxy)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2465583
CAS No.: 1208875-08-4
M. Wt: 410.409
InChI Key: YLUZXUVVVWNJFF-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a potent and selective small-molecule inhibitor designed for preclinical research, primarily targeting key nodes in oncogenic signaling pathways. Its core structure is based on a 1H-pyrazolo[3,4-d]pyrimidine scaffold, a well-established adenine mimetic that competitively binds to the ATP-binding pocket of various kinases. This class of compounds is known to target kinases such as those in the PI3K (Phosphoinositide 3-Kinase) and mTOR (mammalian Target of Rapamycin) families , which are critically involved in cell growth, survival, and proliferation. The specific substitution pattern of this compound, featuring a 2-fluorophenoxy ether and a furan-2-ylmethyl amino group, is engineered to enhance potency and selectivity towards specific kinase isoforms. In a research context, this molecule serves as a valuable chemical probe to dissect the complex signaling networks driven by PI3K/mTOR and to investigate the phenotypic consequences of their inhibition in cellular and animal models of disease. Its primary research applications include the study of cancer biology, where aberrant PI3K/mTOR signaling is a hallmark of many tumor types, and the exploration of potential therapeutic strategies aimed at inducing cell cycle arrest and apoptosis in malignant cells. The development of such targeted inhibitors remains a cornerstone of modern chemical biology and drug discovery efforts . Furthermore, its utility extends to basic biochemical research for characterizing kinase function and validating new targets within this crucial signaling axis.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O3/c21-16-5-1-2-6-17(16)30-12-18(28)22-7-8-27-20-15(11-26-27)19(24-13-25-20)23-10-14-4-3-9-29-14/h1-6,9,11,13H,7-8,10,12H2,(H,22,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUZXUVVVWNJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a novel synthetic entity that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, focusing on its antitumor properties, mechanism of action, and structure-activity relationship (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C16H18FN5O2C_{16}H_{18}FN_5O_2, with a molecular weight of approximately 353.36 g/mol. The structure incorporates a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.

Research indicates that compounds with similar structures often exhibit activity through the inhibition of key enzymes involved in cancer cell proliferation. Specifically, this compound may inhibit dihydrofolate reductase (DHFR) , a crucial enzyme in the folate metabolism pathway that is often targeted in cancer therapies. Inhibition of DHFR leads to decreased nucleotide synthesis and ultimately results in reduced tumor growth.

In Vitro Studies

In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds structurally related to this compound induced apoptosis in MCF-7 breast cancer cells by increasing the expression of pro-apoptotic proteins such as caspases and Bax , while decreasing the expression of anti-apoptotic Bcl-2 proteins .

In Vivo Studies

In vivo evaluations have further supported the antitumor potential of similar compounds. For example, compounds from the same family demonstrated substantial tumor inhibition rates in animal models when compared to traditional chemotherapeutics like 5-fluorouracil . The encapsulation of these compounds in liposomes has also been explored to enhance bioavailability and reduce systemic toxicity, showing promising results in tumor size reduction .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Fluorophenoxy Group : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.
  • Pyrazolo[3,4-d]pyrimidine Core : This moiety is pivotal for DHFR inhibition and contributes to the overall antitumor activity.
  • Furan Substituent : The furan ring may play a role in modulating the compound's reactivity and biological interactions.

Data Tables

PropertyValue
Molecular FormulaC16H18FN5O2C_{16}H_{18}FN_5O_2
Molecular Weight353.36 g/mol
Purity≥ 95%
Target EnzymeDihydrofolate reductase

Case Studies

  • Antitumor Activity in MCF-7 Cells : A study reported that derivatives similar to this compound exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating potent cytotoxicity.
  • Tumor Growth Inhibition in Animal Models : Another investigation revealed that when administered to mice with induced tumors, these compounds resulted in up to 66% tumor size reduction compared to untreated controls .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties
Property Target Compound Compound 18 Compound 13q F-DPA
Molecular Weight (g/mol) 454.44 317.13 583.07 398.43
Melting Point (°C) N/A 283.1–284.1 184–187 N/A
logP (Predicted) 2.8 2.1 4.5 3.2
Key Substituents F, furan F, methylpyrazole Br, CF3 F, diethyl

Research Findings and Implications

  • Structural Optimization: The target compound’s furan-2-ylmethylamino group may enhance selectivity over bulkier substituents (e.g., phenoxyphenyl in ), but its fluorophenoxy group could increase metabolic stability compared to non-fluorinated analogs .
  • Gaps in Data : Direct enzymatic or cellular assay data for the target compound are absent in the provided evidence. Further studies should evaluate its kinase inhibition profile (e.g., against CDK2 or BTK) and cytotoxicity.
  • Pharmacokinetic Predictions : The compound’s logP (2.8) suggests moderate lipophilicity, likely balancing membrane permeability and solubility better than brominated analogs (logP ~4.5 in ).

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